BenchChemオンラインストアへようこそ!

1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile

Histamine H1 receptor GPCR antagonism FLIPR calcium flux assay

Select 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile (CAS 868849-45-0) for your ERβ agonist program. Unlike generic cycloalkane analogs, this scaffold provides the essential 4-hydroxyphenyl pharmacophore and a nitrile group uniquely suited for SAR derivatization. Demonstrated H1 receptor antagonism (IC50 4.42 µM) adds screening value. 98% purity ensures reproducibility. The nitrile enables reduction, hydrolysis, and nucleophilic addition for library synthesis. Avoid substitution with inactive or divergent analogs.

Molecular Formula C13H15NO
Molecular Weight 201.269
CAS No. 868849-45-0
Cat. No. B2393502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile
CAS868849-45-0
Molecular FormulaC13H15NO
Molecular Weight201.269
Structural Identifiers
SMILESC1CCC(CC1)(C#N)C2=CC=C(C=C2)O
InChIInChI=1S/C13H15NO/c14-10-13(8-2-1-3-9-13)11-4-6-12(15)7-5-11/h4-7,15H,1-3,8-9H2
InChIKeyMXDUNEZULWZDPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile (CAS 868849-45-0): Core Scaffold for Substituted (4'-Hydroxyphenyl)cycloalkane Derivatives in Selective ERβ Agonist Development


1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile (CAS 868849-45-0, C₁₃H₁₅NO, MW 201.26) is a substituted (4′-hydroxyphenyl)cycloalkane compound characterized by a cyclohexane core bearing a 4-hydroxyphenyl group and a nitrile substituent at the 1-position . The compound serves as a foundational chemical scaffold within a broader class of substituted (4′-hydroxyphenyl)cycloalkane derivatives disclosed in the patent literature as selective estrogen receptor beta (ERβ) agonists [1]. The presence of the 4-hydroxyphenyl moiety enables hydrogen bonding interactions with biological targets, while the nitrile group offers a versatile handle for further synthetic elaboration . Available from multiple commercial suppliers with typical purity specifications of 95–98%, this compound is positioned as a research-grade building block for medicinal chemistry and chemical biology applications .

1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile: Why Closely Related Analogs Cannot Be Interchanged for ERβ Agonist Scaffold Construction


Generic substitution among (4′-hydroxyphenyl)cycloalkane analogs is scientifically invalid for medicinal chemistry applications due to three key factors. First, the 1-position nitrile substituent is structurally non-interchangeable with the broader class of compounds disclosed in US10570077B2, where substituent variation at this position directly modulates ERβ agonist potency and selectivity [1]. Second, functional group differences produce divergent chemical reactivity profiles—the nitrile enables reduction to primary amines, hydrolysis to carboxylic acids, or nucleophilic addition reactions that are inaccessible with corresponding ketone or carboxylic acid analogs . Third, the target compound lacks the additional hydroxyl group found in 1-hydroxy-4-phenylcyclohexanecarbonitrile (CAS 143589-33-7), producing distinct hydrogen bonding capacity and synthetic utility. These differences are quantifiable and carry procurement consequences, as demonstrated in the evidence below.

1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile: Quantitative Differentiation Evidence Versus Closest Analogs


Histamine H1 Receptor Antagonism: Quantified Activity Differential Between 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile and Related Scaffolds

1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile exhibits measurable antagonistic activity at the histamine H1 receptor with an IC₅₀ of 4.42 × 10³ nM (4.42 µM) as determined by FLIPR calcium flux assay [1]. This activity profile distinguishes the compound from structurally related (4′-hydroxyphenyl)cycloalkane analogs that show no reported H1 antagonism, and from potent H1 antagonists such as the reference compound (CHEMBL4210030, BDBM50454719) which displays substantially higher potency at the alpha-1A adrenergic receptor (IC₅₀ = 11 nM) [1].

Histamine H1 receptor GPCR antagonism FLIPR calcium flux assay

Patent-Defined ERβ Agonist Scaffold: Structural Requirement for Nitrile Substituent Versus Non-Active Analogs

The 1-(4-hydroxyphenyl)cyclohexane-1-carbonitrile scaffold falls within the generic Markush structure of US10570077B2, which claims substituted (4′-hydroxyphenyl)cycloalkane compounds as selective ERβ agonists [1]. The patent establishes a clear structure-activity relationship: the 4-hydroxyphenyl moiety is essential for ERβ binding, while substituent variation at the cyclohexane core position (including nitrile, as present in the target compound) modulates agonist potency and ERβ/ERα selectivity [1]. In contrast, analogs lacking the 4-hydroxyphenyl group (e.g., 4-hydroxy-1-phenylcyclohexanecarbonitrile, CAS 38289-22-4) are not claimed within the ERβ agonist patent family and lack demonstrated ERβ activity .

Estrogen receptor beta ERβ selective agonist substituted cycloalkane

Synthetic Versatility: Nitrile Functional Group Enables Divergent Derivatization Pathways Inaccessible to Ketone and Carboxylic Acid Analogs

The nitrile group at the cyclohexane 1-position enables three distinct synthetic transformations that are inaccessible to corresponding ketone or carboxylic acid analogs . Reduction with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation yields 1-(4-aminophenyl)cyclohexane-1-carbonitrile, a primary amine building block . Hydrolysis under acidic or basic conditions produces 1-(4-hydroxyphenyl)cyclohexane-1-carboxylic acid. Nucleophilic addition with organometallic reagents generates ketone derivatives. In contrast, (4-hydroxyphenyl)-cyclohexane carboxylic acids (as described in JPS6479136A) lack the nitrile-derived reactivity, while 1,1-bis(4-hydroxyphenyl)cyclohexane (CAS 843-55-0, bisphenol Z) contains no nitrile and cannot undergo these transformations [1].

Nitrile reduction carboxylic acid hydrolysis amine synthesis

1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile: Validated Research Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: ERβ-Selective Agonist Lead Optimization Programs

Procurement of 1-(4-hydroxyphenyl)cyclohexane-1-carbonitrile is scientifically justified for medicinal chemistry teams pursuing selective ERβ agonist development as defined in US10570077B2. The compound serves as a core scaffold for structure-activity relationship (SAR) exploration, where the nitrile substituent provides a synthetic handle for derivatization to optimize ERβ potency and selectivity [1]. SAR studies should focus on modifications at the nitrile position while retaining the essential 4-hydroxyphenyl pharmacophore required for ERβ binding and selectivity [1].

GPCR Screening: Histamine H1 Receptor Antagonism Profiling

This compound is appropriate for inclusion in histamine H1 receptor screening panels due to its demonstrated antagonistic activity (IC₅₀ = 4.42 µM, FLIPR assay) [1]. It may serve as a moderate-affinity reference compound or starting scaffold for H1 antagonist optimization programs. The measurable but moderate potency (4.42 µM) distinguishes this scaffold from completely inactive cycloalkane analogs and from high-potency reference compounds [1].

Synthetic Methodology: Nitrile Functional Group Transformations on Cyclohexane Scaffolds

This compound is a suitable substrate for developing and optimizing nitrile transformation methodologies on sterically hindered cyclohexane systems [1]. The nitrile group undergoes reduction to primary amines (LiAlH₄ or H₂/catalyst), hydrolysis to carboxylic acids, and nucleophilic addition to ketones [1]. These reactions enable the synthesis of diverse amine, carboxylic acid, and ketone derivatives for library construction, providing access to chemical space inaccessible to ketone or carboxylic acid analogs .

Chemical Biology: Hydroxyphenyl Pharmacophore Probe Development

The 4-hydroxyphenyl moiety enables hydrogen bonding interactions with biological targets, making this compound suitable for developing chemical probes to investigate phenolic recognition motifs in protein-ligand interactions [1]. The cyclohexane core provides conformational rigidity distinct from flexible alkyl linkers, offering a defined spatial orientation for the hydroxyphenyl group. The nitrile group may be further elaborated to install fluorescent tags, biotin, or photoaffinity labels for target identification studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.